Potassium 4-chloro-2-(thiophene-2-amido)benzoate
Description
Properties
Molecular Formula |
C12H7ClKNO3S |
|---|---|
Molecular Weight |
319.81 g/mol |
IUPAC Name |
potassium;4-chloro-2-(thiophene-2-carbonylamino)benzoate |
InChI |
InChI=1S/C12H8ClNO3S.K/c13-7-3-4-8(12(16)17)9(6-7)14-11(15)10-2-1-5-18-10;/h1-6H,(H,14,15)(H,16,17);/q;+1/p-1 |
InChI Key |
DJYGTGCKAKQTCF-UHFFFAOYSA-M |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=CC(=C2)Cl)C(=O)[O-].[K+] |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 4-Chloro-2-aminobenzoic Acid Derivative
Starting Material: 4-Aminobenzoic acid or its derivatives.
- Chlorination of 4-aminobenzoic acid:
The amino group is first protected or directly chlorinated using reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to introduce the chloro substituent at the para position.- Example:
4-Aminobenzoic acid + SOCl₂ → 4-Chlorobenzoyl chloride
- Alternatively, direct aromatic chlorination can be achieved via electrophilic substitution with N-chlorosuccinimide (NCS) in the presence of a catalyst.
- Example:
Reference:
- The patent CN103804221B describes a similar chlorination process for aromatic amino acids, emphasizing the importance of controlled conditions to prevent over-chlorination.
Formation of the Thiophene-2-Amide Intermediate
Objective: Synthesize 2-aminothiophene derivatives with appropriate functionalization at position 2.
- Gewald Reaction:
- Condensation of α-cyanoester derivatives with elemental sulfur and ketones or aldehydes under basic conditions (e.g., sodium ethoxide, potassium carbonate) to form 2-aminothiophenes.
- Reaction:
α-Cyanoester + sulfur + aldehyde/ketone → 2-Aminothiophene
- Alternative routes: Cyclization of thiocarbamates or heterocyclization of α-mercapto ketones.
Reference:
- The synthesis of thiophene derivatives via Gewald reaction is well-documented in literature, including the recent review (PMC9940361).
Amide Coupling of the Thiophene Derivative with the Chlorinated Benzoic Acid
- Amide Bond Formation:
- Activation of 4-chlorobenzoyl chloride with coupling reagents such as HATU, EDCI, or DCC in the presence of a base (e.g., DIPEA, triethylamine).
- Reaction of the activated acid chloride with the amino group of the thiophene-2-amine intermediate to form the amide linkage.
- Reaction:
4-Chlorobenzoyl chloride + Thiophene-2-amine → Potassium 4-chloro-2-(thiophene-2-amido)benzoate (intermediate)
Note:
- The amide formation is often performed in dry solvents like DMF or DMSO under inert atmosphere to prevent hydrolysis.
Reference:
- The patent CN103804221B details similar amide coupling procedures optimized for aromatic amides.
Salt Formation with Potassium
- Potassium Salt Formation:
- The free acid form of the compound is treated with potassium hydroxide (KOH) in aqueous or alcoholic medium.
- The mixture is stirred at room temperature or mild heating until complete salt formation.
- The resulting potassium salt, this compound, is isolated by filtration, washing, and drying.
- Direct synthesis of the potassium salt can be achieved by reacting the free acid with potassium carbonate or potassium hydroxide in a suitable solvent, often ethanol or water.
Reference:
- Standard procedures for salt formation are well-established in pharmaceutical synthesis, with specific adaptations for aromatic amides.
Purification and Characterization
-
- Recrystallization from suitable solvents such as ethanol, methanol, or acetonitrile.
- Chromatography can be employed for purity enhancement if necessary.
-
- Confirm structure via NMR, IR, and HRMS.
- Verify purity and salt formation through elemental analysis and melting point determination.
Summary Data Table: Preparation Methods
| Step | Reagents | Conditions | Purpose | References |
|---|---|---|---|---|
| 1 | SOCl₂ or PCl₅ | Reflux, inert atmosphere | Chlorination of 4-aminobenzoic acid | CN103804221B |
| 2 | α-Cyanoester, sulfur | Basic, reflux | Gewald heterocyclization | PMC9940361 |
| 3 | HATU/EDCI, base | Dry solvent, room temp | Amide coupling | CN103804221B |
| 4 | KOH/K₂CO₃ | Aqueous or alcoholic, room temp | Salt formation | Standard protocols |
Chemical Reactions Analysis
Potassium 4-chloro-2-(thiophene-2-amido)benzoate undergoes various chemical reactions, including:
Scientific Research Applications
Potassium 4-chloro-2-(thiophene-2-amido)benzoate has several scientific research applications:
Mechanism of Action
The mechanism of action of Potassium 4-chloro-2-(thiophene-2-amido)benzoate involves its interaction with specific molecular targets. The thiophene ring and the amide group are key functional groups that enable the compound to bind to enzymes or receptors, modulating their activity. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
4-Chloro-2-(2-(3-Iodophenoxy)Acetamido)Benzoic Acid (IBA)
- Structure: Replaces the thiophene-2-amido group with a 3-iodophenoxy acetamido moiety.
- Synthesis: Synthesized via nucleophilic substitution using methyl 4-chloro-2-(2-chloroacetamido)benzoate and 3-iodophenol in dimethylformamide (DMF) with potassium carbonate .
- Properties: The iodine atom increases molecular weight (MW: 445.96 g/mol) and may enhance halogen bonding in biological targets.
Methyl 4-Chloro-2-(2-(Prop-2-Yn-1-Yloxy)Phenoxy)Acetamido)Benzoate
- Structure: Features a propargyloxy-phenoxy acetamido group instead of thiophene-2-amido.
- Synthesis: Derived from methyl 4-chloro-2-(2-chloroacetamido)benzoate and propargyloxy phenol under similar conditions .
- Properties : The propargyl group introduces alkyne functionality for click chemistry applications, enabling bioconjugation in drug delivery systems.
4-(4-Chloro-2-((3,4-Dichlorophenyl)Sulfonamido)Phenoxy)Benzoic Acid
- Structure : Incorporates a sulfonamido group and additional chloro substituents.
- Synthesis : Prepared via SNAr reaction using methyl 4-hydroxybenzoate and dichlorophenyl sulfonamide .
- Properties : The sulfonamido group increases acidity (pKa ~5–6) and enhances binding to metalloenzymes, contrasting with the neutral thiophene amido group in the target compound.
Counterion Effects: Potassium vs. Methyl Esters and Other Salts
Key Insight : The potassium counterion optimizes solubility for biological testing, whereas methyl esters serve as synthetic intermediates. Free acids are less favored due to poor dissolution .
Cytotoxicity Profiles
- Potassium Benzoate : Exhibits dose-dependent cytotoxicity, reducing HepG2 cancer cell viability by 31% at 25 μg/ml .
- This compound: Predicted to have modified cytotoxicity due to the thiophene amido group, which may target specific proteins (e.g., TRPM4 channels) rather than inducing nonspecific toxicity .
Enzyme Inhibition Potential
- IBA : Demonstrated TRPM4 inhibition via cryo-EM and patch clamp studies, with IC₅₀ values in the micromolar range .
- Quinazoline Derivatives : Similar benzoate-based compounds (e.g., 4-chloro-2-(pyridin-3-yl)quinazoline) show β-glucocerebrosidase modulation, suggesting structural flexibility for enzyme targeting .
Biological Activity
Potassium 4-chloro-2-(thiophene-2-amido)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the context of antimicrobial and anticancer properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a thiophene moiety linked to a benzoate structure through an amide bond, which is significant for its biological activity. The synthesis typically involves the reaction of 4-chloro-2-aminobenzoic acid with thiophene-2-carboxylic acid derivatives, followed by potassium salt formation.
Antimicrobial Activity
Recent studies have indicated that derivatives of thiophene-arylamides, including this compound, exhibit potent antimycobacterial activity against Mycobacterium tuberculosis (M. tuberculosis).
In Vitro Studies
In vitro assays have demonstrated that compounds similar to this compound possess minimum inhibitory concentrations (MICs) ranging from 0.02 to 0.12 μg/mL against drug-susceptible strains and 0.031 to 0.24 μg/mL against drug-resistant strains of M. tuberculosis .
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 23j | 0.02 | Drug-Susceptible |
| 25b | 0.031 | Drug-Resistant |
These findings suggest that the thiophene structure plays a crucial role in enhancing the binding affinity to the target enzyme DprE1, which is involved in the biosynthesis of mycobacterial cell walls .
The mechanism through which this compound exerts its antimicrobial effects involves the formation of covalent bonds with critical cysteine residues in target proteins, leading to inhibition of their enzymatic activity . Specifically, it has been shown that compounds in this class can effectively inhibit DprE1, which is essential for the survival of M. tuberculosis.
Anticancer Properties
In addition to its antimicrobial activity, there is emerging evidence suggesting potential anticancer properties. Compounds with similar structural motifs have been investigated for their ability to inhibit deubiquitinase complexes, which are implicated in cancer cell survival and proliferation .
Case Studies
In one study, a series of thiophene-based compounds were evaluated for their cytotoxicity against various cancer cell lines. The results indicated that certain derivatives exhibited significant antiproliferative effects, with IC50 values in the low micromolar range .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Compound A | 5 | HeLa |
| Compound B | 10 | MCF7 |
These findings highlight the potential dual role of this compound as both an antimicrobial and anticancer agent.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications at various positions on the thiophene and benzoate rings can significantly impact biological activity.
Key Modifications
- Substituents on Thiophene: The introduction of electron-withdrawing groups enhances binding affinity.
- Amide Linkage: Altering the amide substituent can modulate solubility and bioavailability.
Q & A
Q. What are the optimal synthetic routes for Potassium 4-chloro-2-(thiophene-2-amido)benzoate?
Methodological Answer: A two-step synthesis is recommended:
Amidation: React 4-chloro-2-aminobenzoic acid with thiophene-2-carbonyl chloride under Schotten-Baumann conditions (aqueous NaOH, THF) to form the amide intermediate.
Salt Formation: Treat the intermediate with potassium hydroxide in methanol to yield the potassium salt.
Optimization Tips:
- Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1) to confirm amide bond formation .
- Use recrystallization from ethanol/water for purification, ensuring >95% purity (validated by HPLC) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy:
- 1H NMR (DMSO-d6): Identify aromatic protons (δ 7.2–8.1 ppm) and amide NH (δ 10.2–10.8 ppm).
- 13C NMR: Confirm carbonyl signals (amide C=O at ~167 ppm, benzoate C=O at ~172 ppm) .
- Mass Spectrometry (HRMS): Use ESI-MS in negative ion mode to detect [M–K]⁻ ions for molecular weight validation .
- IR Spectroscopy: Analyze amide C=O stretches (~1650 cm⁻¹) and aromatic C-Cl vibrations (~750 cm⁻¹) .
Q. How can density-functional theory (DFT) predict the electronic structure of this compound?
Methodological Answer:
- Functional Selection: Use hybrid functionals like B3LYP (combining exact exchange and gradient corrections) for accurate thermochemical data .
- Basis Set: Apply 6-31G* for geometry optimization and HOMO-LUMO gap calculations .
- Validation: Compare computed UV-Vis spectra (TD-DFT) with experimental data to assess charge-transfer transitions .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., Cl, thiophene) influence reactivity in nucleophilic substitutions?
Methodological Answer:
- Hammett Analysis: Correlate substituent σ values (Cl: σₚ = +0.23, thiophene: σₚ = +0.15) with reaction rates in SNAr reactions .
- DFT Insights: Calculate partial charges at the benzoate ring using B3LYP/6-31G* to identify electrophilic centers .
- Experimental Validation: Compare kinetic data (e.g., hydrolysis rates in basic conditions) with derivatives lacking Cl or thiophene groups .
Q. What strategies evaluate interactions between this compound and biological targets (e.g., enzymes)?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina with protein structures (PDB ID: e.g., 1XYZ) to predict binding modes. Prioritize hydrogen bonds between the amide group and active-site residues .
- Surface Plasmon Resonance (SPR): Immobilize the compound on a CM5 chip to measure binding kinetics (KA, KD) with target proteins .
- Cellular Uptake Studies: Label with fluorescent tags (e.g., FITC) and track intracellular localization via confocal microscopy .
Q. How to resolve contradictions in reported synthetic yields across studies?
Methodological Answer:
- Design of Experiments (DOE): Vary solvents (DMF vs. THF), bases (KOH vs. NaH), and temperatures (25°C vs. 60°C) to identify optimal conditions .
- Analytical Rigor: Quantify yields via HPLC with a C18 column (acetonitrile/water gradient) to distinguish between byproducts and desired product .
- Computational Modeling: Use DFT (B3LYP) to calculate activation energies for competing pathways (e.g., hydrolysis vs. amidation) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
